molecular formula C6H11ClO B14191070 (2S)-1-Chlorohex-3-en-2-ol CAS No. 927683-69-0

(2S)-1-Chlorohex-3-en-2-ol

Katalognummer: B14191070
CAS-Nummer: 927683-69-0
Molekulargewicht: 134.60 g/mol
InChI-Schlüssel: YQZUXJJPXIJZOH-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-Chlorohex-3-en-2-ol is an organic compound with the molecular formula C6H11ClO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Chlorohex-3-en-2-ol typically involves the chlorination of hex-3-en-2-ol. One common method is the reaction of hex-3-en-2-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

C6H11OH+SOCl2C6H11ClO+SO2+HCl\text{C6H11OH} + \text{SOCl2} \rightarrow \text{C6H11ClO} + \text{SO2} + \text{HCl} C6H11OH+SOCl2→C6H11ClO+SO2+HCl

This method is efficient and yields a high purity product. The reaction is usually carried out at low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-Chlorohex-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form hex-3-en-2-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of hex-3-en-2-one or hex-3-en-2-al.

    Reduction: Formation of hex-3-en-2-ol.

    Substitution: Formation of hex-3-en-2-amine or hex-3-en-2-ol.

Wissenschaftliche Forschungsanwendungen

(2S)-1-Chlorohex-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (2S)-1-Chlorohex-3-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-1-Bromohex-3-en-2-ol: Similar structure but with a bromine atom instead of chlorine.

    (2S)-1-Iodohex-3-en-2-ol: Similar structure but with an iodine atom instead of chlorine.

    (2S)-1-Fluorohex-3-en-2-ol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(2S)-1-Chlorohex-3-en-2-ol is unique due to its specific reactivity and the presence of a chlorine atom, which can participate in a variety of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.

Eigenschaften

CAS-Nummer

927683-69-0

Molekularformel

C6H11ClO

Molekulargewicht

134.60 g/mol

IUPAC-Name

(2S)-1-chlorohex-3-en-2-ol

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h3-4,6,8H,2,5H2,1H3/t6-/m0/s1

InChI-Schlüssel

YQZUXJJPXIJZOH-LURJTMIESA-N

Isomerische SMILES

CCC=C[C@@H](CCl)O

Kanonische SMILES

CCC=CC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.